molecular formula C16H17NO5 B12561815 2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 195139-62-9

2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12561815
CAS No.: 195139-62-9
M. Wt: 303.31 g/mol
InChI Key: LYIMJCNMOYCFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of a trimethoxyphenyl group attached to a cyclohexadienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 3,4,5-trimethoxyaniline with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the formation of the Schiff base intermediate. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the methylene group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can inhibit enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of a trimethoxyphenyl group and a cyclohexadienone core, which imparts distinct bioactivity and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

195139-62-9

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

3-[(3,4,5-trimethoxyphenyl)iminomethyl]benzene-1,2-diol

InChI

InChI=1S/C16H17NO5/c1-20-13-7-11(8-14(21-2)16(13)22-3)17-9-10-5-4-6-12(18)15(10)19/h4-9,18-19H,1-3H3

InChI Key

LYIMJCNMOYCFPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=CC2=C(C(=CC=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.